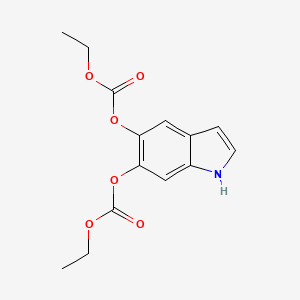
Diethyl (1H-indole-5,6-diyl) bis(carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1H-indole-5,6-diyl) bis(carbonate) is a compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1H-indole-5,6-diyl) bis(carbonate) typically involves the reaction of indole derivatives with diethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the formation of the carbonate ester. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Diethyl (1H-indole-5,6-diyl) bis(carbonate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1H-indole-5,6-diyl) bis(carbonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-quinones.
Reduction: Reduction reactions can convert the compound to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-quinones, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (1H-indole-5,6-diyl) bis(carbonate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Diethyl (1H-indole-5,6-diyl) bis(carbonate) involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Diethyl (1H-indole-5,6-diyl) bis(carbonate) is unique due to its specific carbonate ester functional groups, which impart distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Propriétés
Formule moléculaire |
C14H15NO6 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(5-ethoxycarbonyloxy-1H-indol-6-yl) ethyl carbonate |
InChI |
InChI=1S/C14H15NO6/c1-3-18-13(16)20-11-7-9-5-6-15-10(9)8-12(11)21-14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 |
Clé InChI |
IDPULASOAGOLOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


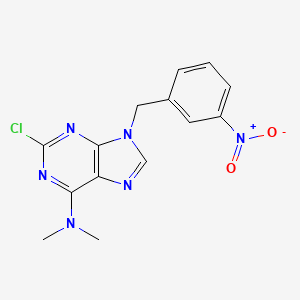
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)
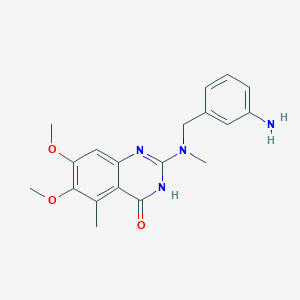

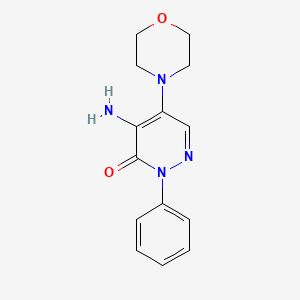
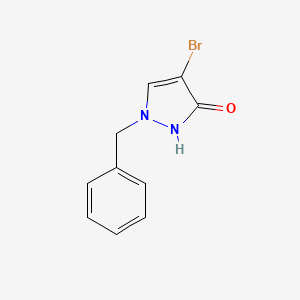
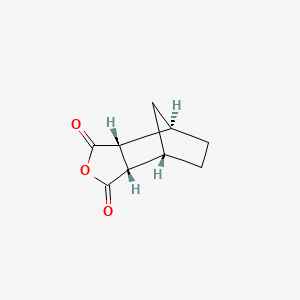

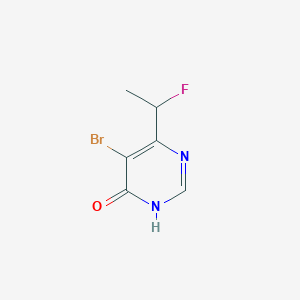
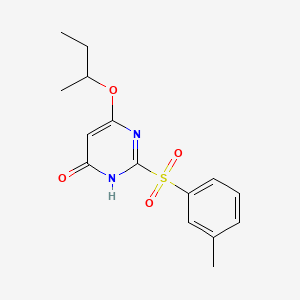
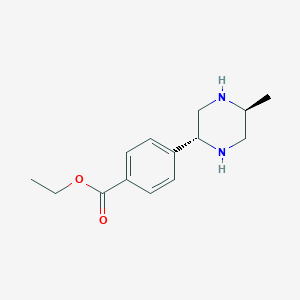

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
